1-(3,3-difluorocyclopentyl)ethan-1-amine
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Overview
Description
1-(3,3-difluorocyclopentyl)ethan-1-amine is an organic compound with the molecular formula C7H13F2N It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-difluorocyclopentyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination of the cyclopentyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Ethanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-difluorocyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ethylamine, methylamine, halogenating agents
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Various substituted amines
Scientific Research Applications
1-(3,3-difluorocyclopentyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-difluorocyclopentyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-(3,3-difluorocyclopentyl)methanamine
- 1-(3,3-difluorocyclopentyl)propan-1-amine
- 1-(3,3-difluorocyclopentyl)butan-1-amine
Comparison: 1-(3,3-difluorocyclopentyl)ethan-1-amine is unique due to its specific substitution pattern and chain length. Compared to its analogs, it may exhibit different reactivity, biological activity, and physicochemical properties. These differences can be attributed to variations in steric hindrance, electronic effects, and molecular interactions.
Properties
CAS No. |
1697951-90-8 |
---|---|
Molecular Formula |
C7H13F2N |
Molecular Weight |
149.2 |
Purity |
0 |
Origin of Product |
United States |
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